5-(4-Acetylpiperazin-1-yl)-4-chloropyridazin-3(2H)-one

Catalog No.
S999200
CAS No.
1243063-00-4
M.F
C10H13ClN4O2
M. Wt
256.69 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Acetylpiperazin-1-yl)-4-chloropyridazin-3(2H)...

CAS Number

1243063-00-4

Product Name

5-(4-Acetylpiperazin-1-yl)-4-chloropyridazin-3(2H)-one

IUPAC Name

4-(4-acetylpiperazin-1-yl)-5-chloro-1H-pyridazin-6-one

Molecular Formula

C10H13ClN4O2

Molecular Weight

256.69 g/mol

InChI

InChI=1S/C10H13ClN4O2/c1-7(16)14-2-4-15(5-3-14)8-6-12-13-10(17)9(8)11/h6H,2-5H2,1H3,(H,13,17)

InChI Key

IAMAUUVLHYPRDG-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=C(C(=O)NN=C2)Cl

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C(=O)NN=C2)Cl

5-(4-Acetylpiperazin-1-yl)-4-chloropyridazin-3(2H)-one is a heterocyclic compound that has been of interest to scientists due to its potential applications in various fields. In this paper, we will explore the definition, physical and chemical properties, synthesis, characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications, limitations, and future directions of 5-(4-Acetylpiperazin-1-yl)-4-chloropyridazin-3(2H)-one.

5-(4-Acetylpiperazin-1-yl)-4-chloropyridazin-3(2H)-one is a compound that belongs to the pyridazinone family. It is also known as ACPP or 4-Cl-PP1. The compound has been shown to inhibit protein kinases, making it a potential therapeutic agent for certain diseases.

The physical and chemical properties of 5-(4-Acetylpiperazin-1-yl)-4-chloropyridazin-3(2H)-one have been extensively studied. The compound has a molecular formula of C11H12ClN3O2 and a molecular weight of 251.7 g/mol. It is a white to off-white powder that is slightly soluble in water, but highly soluble in organic solvents.

There are various methods of synthesizing 5-(4-Acetylpiperazin-1-yl)-4-chloropyridazin-3(2H)-one, including the reaction of 4-chloro-3-nitropyridine with benzyl isocyanide and subsequent reduction with palladium(II) catalyst, as well as the reaction of 4-chloro-2-pyridinylhydrazine with ethyl acetoacetate and subsequent acetylation. Characterization of the compound is typically performed using spectroscopic methods, such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).
have been developed to detect and quantify 5-(4-Acetylpiperazin-1-yl)-4-chloropyridazin-3(2H)-one in various matrices, such as biological fluids and tissues. These methods include mass spectrometry, HPLC, and liquid chromatography-mass spectrometry (LC-MS).

5-(4-Acetylpiperazin-1-yl)-4-chloropyridazin-3(2H)-one has been shown to inhibit protein kinases, including CDC2, CDK2, and ABL1, which are involved in cell cycle regulation and cellular signaling pathways. The compound has also been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.

Studies have shown that 5-(4-Acetylpiperazin-1-yl)-4-chloropyridazin-3(2H)-one has low toxicity in animal models, but further studies are needed to determine its potential toxicity in humans. Safety precautions should be taken when handling the compound, as it may cause skin irritation and respiratory distress if inhaled.

5-(4-Acetylpiperazin-1-yl)-4-chloropyridazin-3(2H)-one has potential applications in various fields of research, including cancer biology, molecular biology, and medicinal chemistry. It can be used in the development of new therapeutics and in the study of protein kinases.

Research on 5-(4-Acetylpiperazin-1-yl)-4-chloropyridazin-3(2H)-one is ongoing, with studies focusing on its potential as an anticancer agent and in other therapeutic applications. There is also ongoing research into the compound's activity against various kinases and other signaling pathways.

The potential implications of 5-(4-Acetylpiperazin-1-yl)-4-chloropyridazin-3(2H)-one in various fields of research and industry include the development of new and more effective therapies for cancer, the study of cellular signaling pathways, and drug discovery.
Limitations
Limitations of 5-(4-Acetylpiperazin-1-yl)-4-chloropyridazin-3(2H)-one include its relatively low potency compared to other kinase inhibitors and the need for further studies to determine its potential toxicity in humans.

There are potential future directions for research on 5-(4-Acetylpiperazin-1-yl)-4-chloropyridazin-3(2H)-one, including:
1. Developing more potent and selective inhibitors of protein kinases using ACPP as a scaffold.
2. Studying the compound's activity against other signaling pathways and cellular processes.
3. Investigating the compound's potential as a drug candidate in clinical trials.
4. Exploring the use of ACPP in other fields, such as agriculture and biotechnology.
5. Developing new analytical methods for quantifying ACPP in biological matrices.
6. Determining the potential toxicity and safety of the compound in humans.

5-(4-Acetylpiperazin-1-yl)-4-chloropyridazin-3(2H)-one is a compound with potential applications in various fields of research and industry. Its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications, limitations, and future directions have been extensively studied. Further research is needed to fully understand the potential of this compound and its implications in various fields.

XLogP3

-0.3

Dates

Modify: 2023-08-16

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